(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile
Description
(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile is a nitrile-containing α,β-unsaturated carbonyl compound featuring a dimethylamino group at the β-position and a 4-(4-ethylphenoxy)benzoyl moiety at the α-position.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-15-5-9-18(10-6-15)24-19-11-7-16(8-12-19)20(23)17(13-21)14-22(2)3/h5-12,14H,4H2,1-3H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYFTHBLMAMNJS-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile, also known as a derivative of propenenitrile, has garnered attention in pharmacological research due to its potential biological activities. This compound features a dimethylamino group and an ethylphenoxy moiety, which may contribute to its interaction with biological systems.
Chemical Structure
The chemical structure of this compound is critical for understanding its biological activity. The compound can be represented as follows:
This structure indicates the presence of functional groups that could influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential mechanisms of action:
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may play a role in cancer therapy.
- Antimicrobial Activity : There are indications that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains. This activity could be attributed to its structural components, which may disrupt bacterial cell membranes.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes within cells, providing therapeutic benefits in metabolic disorders.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
Research examining the antimicrobial properties revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests that the compound could be a candidate for further development as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The ethylphenoxy group may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.
- Enzyme Interaction : The dimethylamino group can engage in hydrogen bonding with enzyme active sites, inhibiting their function and altering metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress within cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features can be compared to analogous molecules in terms of substituent effects, functional groups, and reported applications. Below is a detailed analysis:
Functional Group Comparisons
Nitrile vs. Thioate/Carboxylate :
The nitrile group in the target compound differs from the thioate (C=S) and carboxylate (C=O) groups in 5a and 5b (–4) . Nitriles are less polar but more chemically stable under physiological conditions, which may influence pharmacokinetics.- α,β-Unsaturated Carbonyl Systems: The propenenitrile motif resembles the α,β-unsaturated ketone in ’s Claisen–Schmidt condensation product . Such systems are known for Michael acceptor reactivity, enabling interactions with nucleophilic residues in enzymes.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
